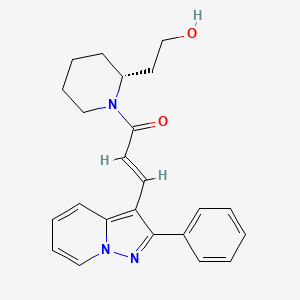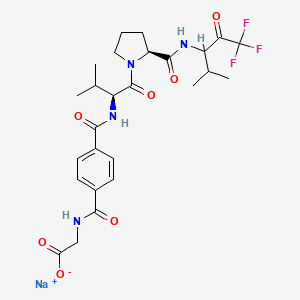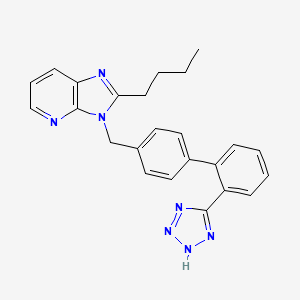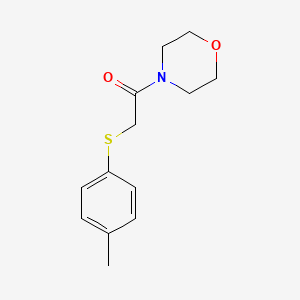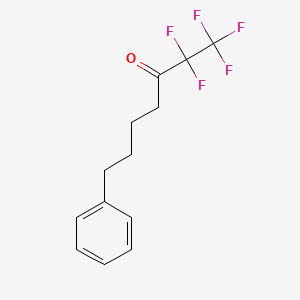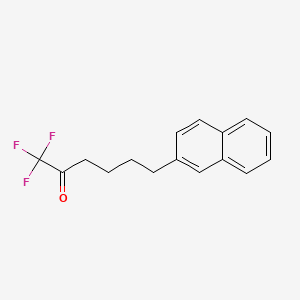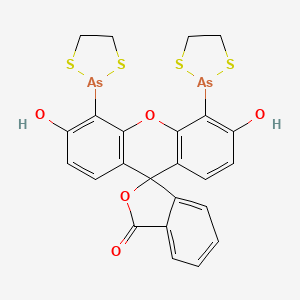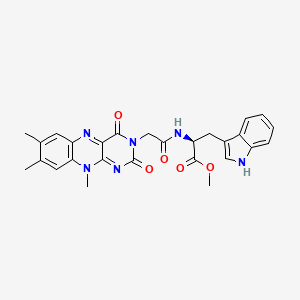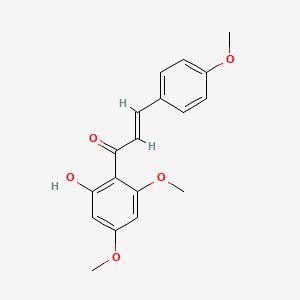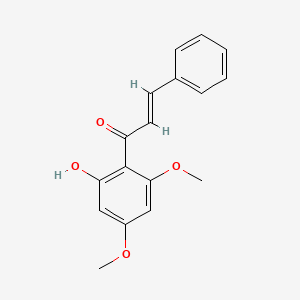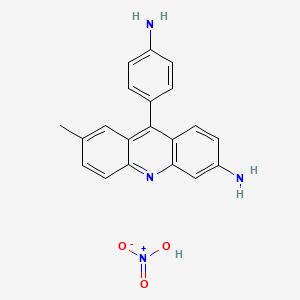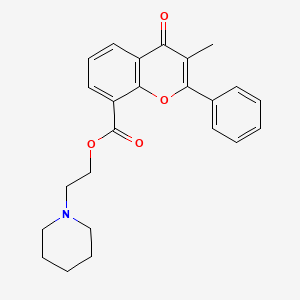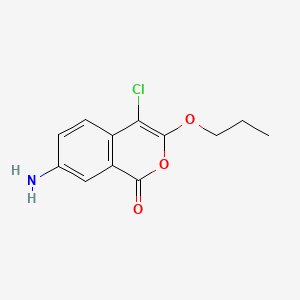
JCP174
概要
説明
JCP174は、寄生虫Toxoplasma gondiiに見られる脱パルミトイル化酵素であるパルミトイルタンパク質チオエステラーゼ-1の阻害剤として知られている化学化合物です。 この化合物は、Toxoplasmaタキゾイトの宿主細胞への侵入を促進し、寄生虫学研究における貴重なツールとなっています .
科学的研究の応用
JCP174 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study enzyme activity and inhibition mechanisms.
Biology: Employed in research on parasitic infections, particularly .
Medicine: Investigated for its potential therapeutic applications in treating parasitic diseases.
Industry: Utilized in the development of new chemical probes and inhibitors for various biochemical studies.
作用機序
JCP174は、タンパク質の脱パルミトイル化に関与する酵素であるパルミトイルタンパク質チオエステラーゼ-1を阻害することによってその効果を発揮します。この阻害は、付着および侵入した寄生虫の数を増加させることによって、Toxoplasmaタキゾイトの宿主細胞への侵入を促進します。 分子標的は、this compoundが結合してその正常な機能を妨げる酵素の活性部位が含まれます .
類似の化合物との比較
類似の化合物
パルモスタチンB: における同様の効果を持つ、パルミトイルタンパク質チオエステラーゼ-1の別の阻害剤。
シベルスタット: 異なる分子標的を持つが、同様の阻害メカニズムを持つエラスターゼの阻害剤。
アルベルスタット: 同様の生化学的特性を持つもう1つのエラスターゼ阻害剤.
This compoundの独自性
This compoundは、Toxoplasma gondiiにおけるパルミトイルタンパク質チオエステラーゼ-1の特異的な阻害のために独自であり、寄生虫感染症を研究するための貴重なツールとなっています。 Toxoplasmaによる宿主細胞への侵入を促進する能力は、より広範または異なる標的を持つ他の阻害剤と区別されます .
生化学分析
Biochemical Properties
JCP174 plays a crucial role in biochemical reactions, particularly as an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase in the parasite Toxoplasma gondii . This inhibition enhances the invasion of Toxoplasma tachyzoites into host cells by increasing the number of attached and invaded parasites . This compound also inhibits porcine pancreatic elastase and human leukocyte elastase . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In Toxoplasma gondii, this compound enhances the invasion of tachyzoites into host cells, increasing their motility and the number of attached and invaded parasites . This compound also influences cell signaling pathways and gene expression, contributing to the parasite’s ability to invade host cells . Additionally, this compound’s inhibition of elastases suggests potential impacts on cellular metabolism and proteolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of palmitoyl protein thioesterase-1 (TgPPT1), which is crucial for the dynamic and reversible palmitoylation of proteins . This inhibition triggers the secretion of invasion-associated organelles, increases motility, and enhances the invasive capacity of Toxoplasma tachyzoites . This compound binds covalently to the active site of TgPPT1, thereby inhibiting its activity and altering the parasite’s ability to invade host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound enhances the invasion of Toxoplasma tachyzoites over a specific period, with its effects diminishing as the compound degrades . Long-term exposure to this compound may lead to sustained changes in cellular processes, including altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound enhances the invasion of Toxoplasma tachyzoites into host cells, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific concentration of this compound is required to achieve significant enhancement of parasite invasion . Toxicity studies indicate that excessive doses of this compound can negatively impact cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to protein palmitoylation and depalmitoylation . The compound interacts with enzymes such as palmitoyl protein thioesterase-1 (TgPPT1), influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating protein modifications and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . This compound’s distribution within cells is crucial for its inhibitory effects on enzymes and its role in modulating cellular processes .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, influencing enzyme activity and cellular processes .
準備方法
合成経路と反応条件
JCP174は、クロロイソクマリン構造の形成を含む一連の化学反応によって合成することができます。 合成経路は通常、制御された条件下で、7-アミノ-4-クロロ-3-プロポキシイソクマリンを様々な試薬と反応させることから始まります .
工業的生産方法
This compoundの具体的な工業的生産方法は広く文書化されていませんが、この化合物は一般的に科学的な目的のために研究室で生産されています。 合成には、標準的な有機化学技術、精製、および品質を確保するための特性評価ステップが含まれます .
化学反応の分析
反応の種類
JCP174は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、様々な酸化生成物を生成することができます。
還元: this compoundは、異なる還元誘導体を生成するために還元することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: 酵素活性と阻害メカニズムを研究するためのプローブとして使用されます。
生物学: 寄生虫感染症、特ににおける研究に使用されます。
医学: 寄生虫病の治療における潜在的な治療応用について調査されています。
類似化合物との比較
Similar Compounds
Palmostatin B: Another inhibitor of palmitoyl protein thioesterase-1 with similar effects on .
Sivelestat: An inhibitor of elastase with different molecular targets but similar inhibitory mechanisms.
Alvelestat: Another elastase inhibitor with comparable biochemical properties.
Uniqueness of JCP174
This compound is unique due to its specific inhibition of palmitoyl protein thioesterase-1 in Toxoplasma gondii, making it a valuable tool for studying parasitic infections. Its ability to enhance host-cell invasion by Toxoplasma sets it apart from other inhibitors with broader or different targets .
特性
IUPAC Name |
7-amino-4-chloro-3-propoxyisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWUFTZOHGGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



